X-Phos

Overview

Description

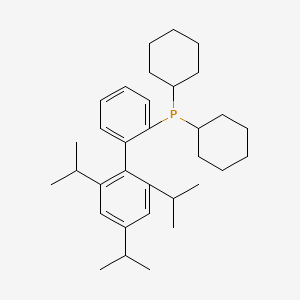

X-Phos, chemically designated as 2-di-cyclohexylphosphino-2',4',6'-triisopropylbiphenyl (CAS: 564483-18-7), is a monodentate biphenylphosphine ligand widely employed in palladium-catalyzed cross-coupling reactions . It belongs to the Buchwald ligand family, known for their electron-rich and sterically bulky properties, which stabilize palladium intermediates and enhance catalytic activity. This compound is particularly effective in Suzuki-Miyaura, Buchwald-Hartwig amination, and C–H activation reactions, enabling efficient bond formation in complex organic syntheses .

Note on Nomenclature: The term "this compound" is also used in biochemical contexts to refer to 5-Bromo-4-chloro-3-indolyl phosphate, a chromogenic phosphatase substrate . This article focuses exclusively on the phosphine ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

X-Phos is synthesized through a series of steps involving the reaction of biphenyl derivatives with phosphine reagents. The process typically involves the following steps:

Formation of Biphenyl Derivative: The biphenyl derivative is prepared by reacting biphenyl with isopropyl groups under specific conditions.

Phosphination: The biphenyl derivative is then reacted with dicyclohexylphosphine to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a multigram scale using optimized procedures. The process involves solvent-dependent isomerization and quality control using techniques such as nuclear magnetic resonance spectroscopy. The industrial production methods ensure the compound’s high purity and stability, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

X-Phos undergoes various types of reactions, including:

Oxidation: this compound can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like tris(2-carboxyethyl)phosphine.

Substitution: This compound is involved in substitution reactions, especially in cross-coupling reactions with aryl halides and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like tris(2-carboxyethyl)phosphine are used.

Substitution: Palladium and copper complexes are commonly used as catalysts in cross-coupling reactions.

Major Products

The major products formed from reactions involving this compound include various aryl and alkyl derivatives, which are essential intermediates in organic synthesis .

Scientific Research Applications

X-Phos has a wide range of applications in scientific research, including:

Chemistry: this compound is extensively used in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Biology: In biological research, this compound is used to synthesize complex molecules that are studied for their biological activity.

Medicine: this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

X-Phos exerts its effects by forming complexes with palladium and copper, which then act as catalysts in cross-coupling reactions. The mechanism involves the coordination of this compound to the metal center, which stabilizes the catalytic species and facilitates the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets include aryl halides and amides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Cross-Coupling Reactions

X-Phos vs. Q-Phos and P(tBu)₃

In competition experiments for aryl bromide/triflate coupling, this compound exhibited significantly lower selectivity compared to Q-Phos (Table S13) . However, this compound outperformed P(tBu)₃ in Pd-catalyzed C–H activation, achieving 68% yield in 2 hours versus 50% yield over 18 hours with P(tBu)₃ .

Table 1. Cross-Coupling Performance

This compound vs. S-Phos

In Suzuki-Miyaura reactions for triarylpyridine synthesis, this compound and S-Phos showed comparable efficacy, both achieving ~85% yields under optimized conditions .

Amination Reactions

This compound vs. Xantphos and BINAP

Xantphos demonstrated superior regioselectivity in C-2 amination of imidazopyridines, whereas this compound and BINAP provided lower yields . However, this compound excelled in coupling bromopyridines with anilines, achieving 93% yield for diarylamine synthesis .

Table 2. Amination Performance

Cyclization and Reductive Cyclization

This compound vs. Ru-Phos and S-Phos

In nickel-catalyzed reductive cyclizations, this compound provided 85% yield (racemic), underperforming compared to S-Phos (98%) but surpassing PCy₃ (82%) . Conversely, this compound failed entirely in cyclizing diarylamine 5b, highlighting substrate-dependent limitations .

Table 3. Cyclization Performance

Performance in Challenging Substrates

This compound uniquely enabled coupling of aryl chlorides over triflates despite chlorides' lower leaving-group ability, a rare feat attributed to its steric bulk . This contrasts with its lower selectivity in bromide/triflate competitions.

Ligand Efficiency in Optimized Conditions

In Buchwald-Hartwig reactions for pyrimido[5,4-b][1,4]oxazine derivatives, this compound facilitated 70–85% yields under reflux with Pd₂(dba)₃ and Cs₂CO₃ .

Biological Activity

X-Phos, a phosphine ligand, has garnered significant attention in the field of organometallic chemistry due to its unique properties and applications in various catalytic processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound (Xantphos) is a bidentate phosphine ligand that plays a crucial role in palladium-catalyzed reactions, particularly in cross-coupling reactions such as the Suzuki coupling. Its structure allows for enhanced stability and reactivity in various chemical environments. The biological implications of this compound primarily arise from its interactions in catalytic processes that can influence biological systems indirectly.

Catalytic Applications

-

Suzuki Coupling Reactions :

- This compound has been shown to facilitate the formation of palladium(0) complexes, which are essential for the Suzuki coupling reactions. In these reactions, this compound enhances the reactivity of palladium species, allowing for efficient coupling of aryl halides with boronic acids .

- A study demonstrated that trans-Dichlorobis(this compound)palladium(II) precatalysts effectively catalyze these reactions, showcasing the ligand's ability to stabilize palladium in its active form .

-

Mechanistic Insights :

- Research indicates that the formation of Pd(0)(this compound) complexes occurs through oxidative addition, which is crucial for initiating the coupling process. The intermediate species formed during these reactions can be monitored using NMR spectroscopy, providing insights into the reaction mechanisms .

Toxicological Considerations

While this compound itself is not directly associated with biological toxicity, its applications in catalysis can lead to the formation of biologically active compounds. Understanding these interactions is essential for assessing potential risks associated with exposure to products derived from this compound-mediated reactions.

Case Study: Environmental Impact

A study investigated the cytotoxic effects of various environmental organic compounds when combined with this compound derivatives. The findings suggested that certain combinations could enhance cytotoxicity in HepG2 cells, indicating potential risks associated with environmental exposure to these compounds .

Table 1: Summary of Biological Activity Studies Involving this compound

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for X-Phos, and how can researchers ensure reproducibility?

this compound synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in ligand-screening studies . Key steps include:

- Ligand selection : Use biphenyl ligands for optimal coupling efficiency.

- Reaction optimization : Screen solvents (e.g., toluene, dioxane), bases (e.g., KPO), and temperatures (80–100°C).

- Characterization : Validate purity via P NMR and X-ray crystallography to confirm ligand geometry . Reproducibility requires detailed documentation of catalyst loading, solvent ratios, and inert atmosphere conditions .

Q. How does this compound compare to other ligands (e.g., S-Phos, Ru-Phos) in catalytic activity?

Comparative studies show this compound outperforms S-Phos and Ru-Phos in Buchwald-Hartwig amination reactions due to its steric bulk and electron-donating properties. For example:

| Ligand | Conversion Rate (%) | Debromination Observed? |

|---|---|---|

| This compound | 85–90 | No |

| S-Phos | 40–50 | No |

| Ru-Phos | 30–40 | Yes |

| Data from ligand-screening experiments under identical conditions . | ||

| Researchers should validate these trends via kinetic studies and DFT calculations to confirm electronic effects. |

Q. What analytical techniques are critical for characterizing this compound in reaction mixtures?

- NMR spectroscopy : H and P NMR to track ligand stability and byproduct formation.

- Mass spectrometry : Confirm molecular ion peaks and detect degradation products.

- X-ray diffraction : Resolve crystal structures to assess ligand-metal coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic performance data for this compound across studies?

Discrepancies often arise from:

- Impurity profiles : Trace metals (e.g., Pd residues) may alter reactivity. Use ICP-MS to quantify metal content.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may deactivate this compound; prefer non-polar solvents.

- Statistical validation : Apply ANOVA to compare catalytic outcomes across ≥3 independent trials . Example: In one study, this compound showed 85% conversion in toluene but <50% in DMF due to solvent-ligand interactions .

Q. What experimental design strategies optimize this compound-mediated reactions for novel substrates?

Use a Design of Experiments (DoE) approach:

- Variables : Ligand loading (1–5 mol%), substrate stoichiometry, temperature.

- Response surface methodology : Model interactions between variables to predict optimal conditions.

- High-throughput screening : Test 96-well plate arrays with automated LC-MS analysis to accelerate data collection .

Q. How do steric and electronic properties of this compound influence its selectivity in asymmetric catalysis?

- Steric maps : Generate Tolman cone angles to quantify ligand bulk. This compound’s 165° cone angle favors less hindered substrates.

- Electrostatic potential analysis : DFT calculations reveal electron density distribution at the phosphorus center, correlating with oxidative addition rates.

- Case study : this compound’s selectivity for aryl bromides over chlorides is attributed to its ability to stabilize larger transition states .

Q. What methodologies address this compound degradation under prolonged reaction conditions?

- In situ monitoring : Use ReactIR to detect ligand decomposition intermediates.

- Additive screening : Introduce stabilizing agents (e.g., BHT antioxidant) to prolong ligand lifetime.

- Catalyst regeneration : Explore redox-active co-catalysts to mitigate Pd(0) aggregation .

Q. Methodological Best Practices

- Data transparency : Publish full experimental protocols, including failed conditions, in supplementary materials to aid reproducibility .

- Ethical reporting : Disclose conflicts of interest (e.g., ligand vendor partnerships) per journal guidelines .

- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling to rationalize this compound’s mechanistic role .

Properties

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOMMVLRQDMAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457126 | |

| Record name | X-Phos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564483-18-7 | |

| Record name | X-Phos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564483-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0564483187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-Phos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, dicyclohexyl[2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',4',6'-TRIISOPROPHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R271FU23T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.